molecular formula C23H24F2N2O7S B560270 SGS 518 oxalate CAS No. 445441-27-0

SGS 518 oxalate

Cat. No.: B560270
CAS No.: 445441-27-0
M. Wt: 510.5 g/mol
InChI Key: XQGFYENETWVJEU-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of SGS 518 oxalate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the formation of the core structure, followed by the introduction of functional groups. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

SGS 518 oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SGS 518 oxalate has several scientific research applications, including:

    Chemistry: Used as a tool to study the 5-HT6 receptor and its role in various chemical processes.

    Biology: Employed in research to understand the biological pathways and mechanisms involving the 5-HT6 receptor.

    Medicine: Investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease.

    Industry: Utilized in the development of new drugs targeting the 5-HT6 receptor .

Comparison with Similar Compounds

SGS 518 oxalate is unique in its selective antagonism of the 5-HT6 receptor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their chemical structures, affinities, and specific applications.

Properties

IUPAC Name

[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGFYENETWVJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445441-27-0
Record name Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445441-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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